molecular formula C14H21ClN4O3 B556285 (S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride CAS No. 1784-04-9

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride

Cat. No.: B556285
CAS No.: 1784-04-9
M. Wt: 328.79 g/mol
InChI Key: MMZBVARFMVSTCT-UHFFFAOYSA-N
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Description

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and pharmaceutical research. This compound is characterized by the presence of a benzamido group, a guanidino group, and a methyl ester, making it a versatile molecule for various chemical reactions and biological interactions.

Scientific Research Applications

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of potential drug candidates targeting various diseases.

    Biochemistry: Employed in the study of enzyme-substrate interactions and protein modifications.

    Pharmaceutical Research: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of other complex molecules.

Mechanism of Action

Target of Action

The primary target of this compound is trypsin , a serine protease found in the digestive system . Trypsin plays a crucial role in protein digestion by cleaving peptide bonds.

Mode of Action

This compound acts as a substrate for trypsin . It interacts with the active site of the enzyme, leading to its cleavage. This interaction can be used to measure the activity of trypsin in biochemical assays .

Pharmacokinetics

It is known to beslightly soluble in water and methanol , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties. Its solubility might affect its bioavailability, as compounds that are more soluble are generally more readily absorbed and distributed throughout the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The starting material, L-arginine, is protected at the amino group using a suitable protecting group such as a tert-butyloxycarbonyl (Boc) group.

    Formation of the Benzamido Group: The protected L-arginine is then reacted with benzoyl chloride to form the benzamido derivative.

    Guanidination: The benzamido derivative is treated with a guanidinating reagent such as O-methylisourea to introduce the guanidino group.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a suitable catalyst to form the methyl ester.

    Deprotection and Hydrochloride Formation: The protecting group is removed, and the compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido or guanidino groups using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate solvent and temperature conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-benzamido-5-guanidinopentanoate hydrochloride: Similar structure with an ethyl ester instead of a methyl ester.

    N-Benzoyl-L-arginine methyl ester hydrochloride: Contains a benzoyl group and a methyl ester but lacks the guanidino group.

    L-Arginine methyl ester hydrochloride: Contains a methyl ester and a guanidino group but lacks the benzamido group.

Uniqueness

(S)-Methyl 2-benzamido-5-guanidinopentanoate hydrochloride is unique due to the presence of both benzamido and guanidino groups along with a methyl ester. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 2-benzamido-5-(diaminomethylideneamino)pentanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3.ClH/c1-21-13(20)11(8-5-9-17-14(15)16)18-12(19)10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3,(H,18,19)(H4,15,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZBVARFMVSTCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCCN=C(N)N)NC(=O)C1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001004635
Record name N-(5-Carbamimidamido-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84332-93-4, 1784-04-9
Record name N2-Benzoyl-O-methyl-L-arginine hydrogen carbonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC401332
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401332
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(5-Carbamimidamido-1-methoxy-1-oxopentan-2-yl)benzenecarboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001004635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-benzoyl-O-methyl-L-arginine hydrogen carbonate
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